8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound belonging to the quinoline family This compound is characterized by the presence of a chloro group at the 8th position, a cyano group attached to a phenyl ring, and a hydroxy group at the 4th position of the quinoline core The carboxamide group is attached to the 3rd position of the quinoline ring
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit lsd1, a lysine-specific histone demethylase . LSD1 plays a crucial role in gene expression and is involved in various biological processes, including cell differentiation, circadian rhythm, and cancer progression .
Mode of Action
If it acts similarly to other LSD1 inhibitors, it may bind to the enzyme’s active site, preventing it from removing methyl groups from histones . This could lead to changes in gene expression, potentially affecting cell growth and differentiation .
Biochemical Pathways
Lsd1 inhibitors generally affect pathways related to gene expression, including those involved in cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Lsd1 inhibitors can lead to changes in gene expression, potentially affecting cell growth and differentiation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide . For instance, the presence of fluorine in the compound could impact its chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Chloro Group: Chlorination at the 8th position can be achieved using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Hydroxylation: The hydroxy group at the 4th position can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or sodium hydroxide (NaOH).
Attachment of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using cyanogen bromide (BrCN) or sodium cyanide (NaCN).
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline derivative with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, H2/Pd-C
Substitution: NaCN, BrCN, various amines
Major Products Formed
Oxidation: Formation of quinoline-4-one derivatives
Reduction: Formation of amine-substituted quinoline derivatives
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used
Scientific Research Applications
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its ability to inhibit specific enzymes and pathways makes it a candidate for drug development.
Biological Research: It is used as a probe to study biological processes and interactions at the molecular level. Its fluorescent properties can be utilized in imaging and diagnostic applications.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic and optical properties.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
8-chloro-4-hydroxyquinoline: Lacks the cyano and carboxamide groups, making it less versatile in terms of chemical reactivity and applications.
N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide: Lacks the chloro group, which may affect its biological activity and chemical properties.
4-hydroxyquinoline-3-carboxamide: Lacks both the chloro and cyano groups, resulting in different chemical and biological properties.
Uniqueness
8-chloro-N-(2-cyanophenyl)-4-hydroxyquinoline-3-carboxamide is unique due to the presence of all three functional groups (chloro, cyano, and carboxamide) on the quinoline core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
8-chloro-N-(2-cyanophenyl)-4-oxo-1H-quinoline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClN3O2/c18-13-6-3-5-11-15(13)20-9-12(16(11)22)17(23)21-14-7-2-1-4-10(14)8-19/h1-7,9H,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRXUGFNVEXJQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=CNC3=C(C2=O)C=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.